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Compound of Interest

Compound Name: Kushenol E

Cat. No.: B1201222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Kushenol E, a prenylated flavonoid, has garnered significant interest within the scientific

community due to its potential therapeutic properties. As a member of the flavanone family,

Kushenol E is primarily isolated from the roots of Sophora flavescens, a plant with a long

history in traditional medicine. This technical guide provides an in-depth overview of the

structural elucidation and characterization of Kushenol E, presenting key data in a structured

format, detailing experimental methodologies, and visualizing relevant pathways to support

further research and development.

Physicochemical Properties and Structural
Information
Kushenol E, also known as Flemiphilippinin D, is a complex flavonoid with the molecular

formula C25H28O6 and a molecular weight of 424.5 g/mol . Its structure features a

characteristic flavanone core with two prenyl groups attached to the A-ring, contributing to its

lipophilicity and unique biological activities.
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Property Value Source

Molecular Formula C25H28O6 PubChem

Molecular Weight 424.5 g/mol PubChem

IUPAC Name

(2S)-2-(2,4-

dihydroxyphenyl)-5,7-

dihydroxy-6,8-bis(3-methylbut-

2-enyl)chroman-4-one

PubChem

Synonyms

Flemiphilippinin D, 5,7,2',4'-

tetrahydroxy-6,8-diprenyl-

flavanone

PubChem

Spectroscopic Data for Structural Elucidation
The structural confirmation of Kushenol E relies on a combination of spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete,

officially published dataset for ¹H and ¹³C NMR of Kushenol E is not readily available in a

consolidated table, data for similar flavonoids isolated from Sophora flavescens provide a

reference for the expected chemical shifts. High-resolution mass spectrometry is crucial for

confirming the molecular weight and elemental composition.

Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its

elemental composition. The fragmentation pattern observed in tandem mass spectrometry

(MS/MS) offers valuable insights into the compound's structure.
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Ion m/z Interpretation

[M-H]⁻ 423 Deprotonated molecule

Fragment 1 261

Resulting from retro-Diels-

Alder (RDA) fragmentation of

the C-ring

Fragment 2 193
Further fragmentation of the A-

ring with prenyl groups

Fragment 3 192
Loss of a hydrogen from the

m/z 193 fragment

Fragment 4 161
Fragment corresponding to the

B-ring

Fragment 5 124
Further fragmentation of the B-

ring

Note: The fragmentation data is based on information from patent literature and typical

flavonoid fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the precise arrangement of atoms

within the molecule. Although a specific data table for Kushenol E is not available, the

expected signals would include:

¹H NMR: Aromatic protons on the A and B rings, protons of the flavanone C-ring, and

characteristic signals for the two prenyl groups (vinyl protons and methyl singlets).

¹³C NMR: Carbon signals for the aromatic rings, the carbonyl group of the flavanone core,

and the carbons of the prenyl side chains.

UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to observe the electronic transitions within the

molecule and is characteristic of the flavonoid structure. For flavanones like Kushenol E,

typical absorption maxima are expected in two main regions:
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Band I: Around 300-330 nm, corresponding to the B-ring cinnamoyl system.

Band II: Around 270-295 nm, corresponding to the A-ring benzoyl system.

Experimental Protocols
Isolation and Purification of Kushenol E
The following is a generalized protocol for the isolation of flavonoids, including Kushenol E,

from the roots of Sophora flavescens, based on common phytochemical practices.
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Dried roots of Sophora flavescens

Extraction with 95% Ethanol (reflux)

Concentration under reduced pressure

Partition with Ethyl Acetate

Enrichment using Macroporous Resin Column Chromatography

Fractionation using Silica Gel Column Chromatography

Purification by Preparative HPLC or Sephadex LH-20 Column Chromatography

Pure Kushenol E

Click to download full resolution via product page

A generalized workflow for the isolation and purification of Kushenol E.

Methodology:
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Extraction: The dried and powdered roots of Sophora flavescens are extracted with 95%

ethanol under reflux. This process is typically repeated multiple times to ensure complete

extraction of the flavonoids.

Concentration: The combined ethanol extracts are concentrated under reduced pressure to

yield a crude extract.

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The

ethyl acetate fraction, containing the less polar flavonoids like Kushenol E, is collected.

Enrichment: The ethyl acetate fraction is subjected to column chromatography on a

macroporous resin to enrich the flavonoid content.

Fractionation: The enriched fraction is then separated by silica gel column chromatography

using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate

fractions containing Kushenol E.

Purification: The final purification of Kushenol E is achieved using preparative High-

Performance Liquid Chromatography (HPLC) or size-exclusion chromatography on a

Sephadex LH-20 column.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 or 500 MHz) using a suitable deuterated solvent such as methanol-d4 or DMSO-

d6.

Mass Spectrometry: High-resolution mass spectra are obtained using techniques like

Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the

sample dissolved in a suitable solvent like methanol or ethanol.

Biological Activities and Signaling Pathways
Kushenol E has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an

enzyme that plays a crucial role in immune tolerance.[1] Inhibition of IDO1 is a promising
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strategy in cancer immunotherapy as it can help to restore the anti-tumor immune response.

While the specific signaling pathways modulated by Kushenol E are still under investigation,

related compounds from Sophora flavescens have been shown to influence key cellular

signaling pathways.

Potential Anti-inflammatory and Antioxidant Signaling
Pathways
Based on studies of other kushenols, Kushenol E may exert its anti-inflammatory and

antioxidant effects through the modulation of pathways such as NF-κB, STAT, and Nrf2.

Inflammatory Response Antioxidant Response

Inflammatory Stimuli

NF-κB Activation STAT Activation

Pro-inflammatory Cytokines

Oxidative Stress

Nrf2 Activation

Antioxidant Enzymes

Kushenol E

Inhibition Inhibition Activation

Tryptophan

IDO1 Kynurenine Immunosuppression

Kushenol E Inhibition

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1201222?utm_src=pdf-body
https://www.benchchem.com/product/b1201222?utm_src=pdf-body
https://www.benchchem.com/product/b1201222?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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